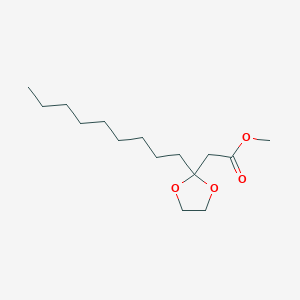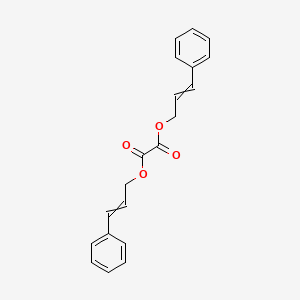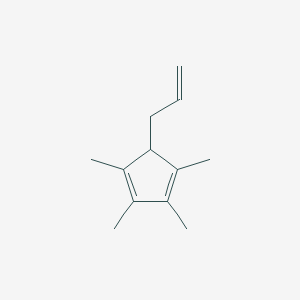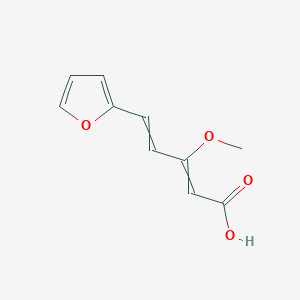
Benzyl(iodo)dimethylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(iodo)dimethylgermane is an organogermanium compound characterized by the presence of a benzyl group, an iodine atom, and two methyl groups attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(iodo)dimethylgermane typically involves the reaction of dimethylgermanium dichloride with benzyl iodide in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
(CH3)2GeCl2+C6H5CH2I→(CH3)2Ge(CH2C6H5)I+2HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of germane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium halides or potassium alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include benzyl(dimethyl)germanium halides or alkoxides.
Oxidation: Products include germanium dioxide derivatives.
Reduction: Products include germane derivatives.
Scientific Research Applications
Benzyl(iodo)dimethylgermane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is explored for its potential in creating germanium-based materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl(iodo)dimethylgermane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the germanium center can engage in coordination with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with biological molecules.
Comparison with Similar Compounds
- Benzyl(dimethyl)germanium chloride
- Benzyl(trimethyl)germanium
- Phenyl(iodo)dimethylgermane
Comparison: Benzyl(iodo)dimethylgermane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloride or trimethyl counterparts. The iodine atom allows for specific substitution reactions that are not possible with other halides, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
113352-22-0 |
|---|---|
Molecular Formula |
C9H13GeI |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
benzyl-iodo-dimethylgermane |
InChI |
InChI=1S/C9H13GeI/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
VBDWRQNBDPZVHM-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(CC1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
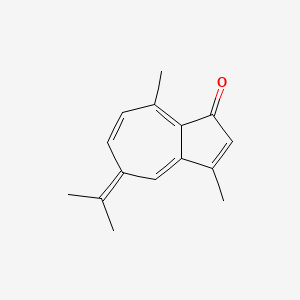
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
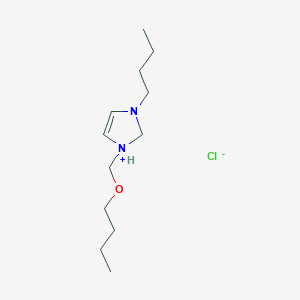
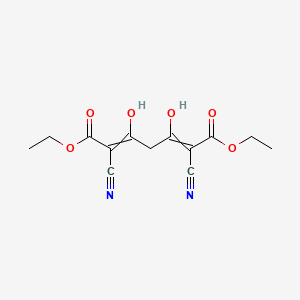

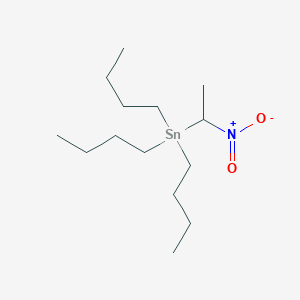
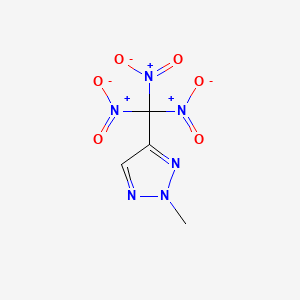
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
